

An In-depth Technical Guide to the Chemical Properties of Kitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kitol*

Cat. No.: B1673656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a naturally occurring crystalline alcohol that is considered a provitamin A, meaning it can be converted into vitamin A.^{[1][2]} It is found in the liver oils of various fish and mammals, such as whales, oxen, and sheep.^{[2][3]} Chemically, **Kitol** is a dimer of vitamin A, and its structure has been elucidated through various spectroscopic and chemical methods.^[4] This guide provides a comprehensive overview of the chemical properties of **Kitol**, including its structure, physical and chemical characteristics, and relevant experimental protocols.

Molecular Structure and Identification

Kitol is a complex molecule with the chemical formula C₄₀H₆₀O₂. Its structure is characterized by a dimeric arrangement of two vitamin A molecules.

Key Identifiers:

- IUPAC Name: [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
- CAS Number: 4626-00-0
- Molecular Weight: 572.9 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Kitol**.

Property	Value	References
Molecular Formula	C ₄₀ H ₆₀ O ₂	
Molecular Weight	572.9 g/mol	
Appearance	Crystalline solid	
Melting Point	72-100 °C (Varies by source)	
Boiling Point	672.7 °C at 760 mmHg	
Density	1.02 g/cm ³	
Flash Point	254.5 °C	
Optical Rotation	[a]D -2.6° (c = 1.1 in chloroform)	
UV max	290 nm (E1%1cm 586)	

Chemical Reactivity and Stability

- Conversion to Vitamin A: **Kitol** can be converted to vitamin A, notably through processes like alpha particle bombardment with radon or by heating. This conversion is a key aspect of its provitamin A character.
- Stability: **Kitol** is labile in the presence of light, air, and in petroleum ether. The dominant degradation reaction for vitamin A derivatives like **Kitol** is heat-induced formation of dimers or higher oligomers.
- Hydrogenation: Hydrogenation of **Kitol** leads to the formation of perhydro**kitol**, a saturated derivative. This process has been used to determine the number of double bonds in the **Kitol** molecule, which is eight.
- Hydroxyl Groups: The hydroxyl groups in **Kitol** have been identified as primary alcohols, similar to vitamin A.

Experimental Protocols

Isolation and Purification of Kitol from Whale Liver Oil

This protocol is based on the methods described by Embree and Shantz (1943) and Tawara and Fukazawa (1953).

Workflow:

Caption: Isolation and Purification of **Kitol**.

Methodology:

- Saponification and Extraction: The whale liver oil is saponified, and the unsaponifiable material is extracted using ether.
- Molecular Distillation: The unsaponifiable matter is subjected to molecular distillation to remove vitamin A, leaving **Kitol** in the residue.
- Chromatography: The residue is then purified by chromatography on alumina using petroleum ether as the eluent to yield a **Kitol** concentrate.

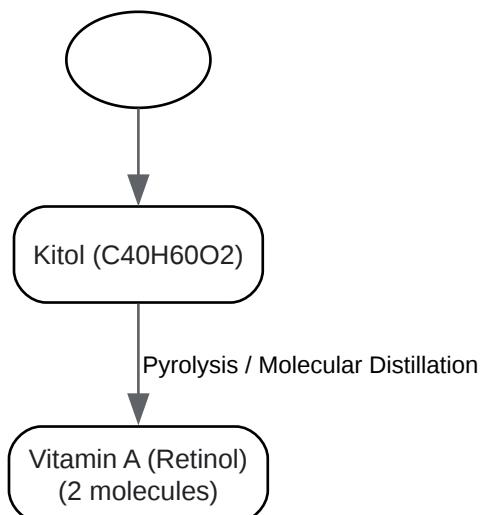
Determination of Hydroxyl Group Type

This protocol is adapted from the work of Omote (1951), which aimed to characterize the hydroxyl groups in **Kitol**.

Workflow:

[Click to download full resolution via product page](#)

Caption: Hydroxyl Group Characterization.


Methodology:

- Hydrogenation: **Kitol** is hydrogenated to the more stable perhydro**kitol**.
- Esterification: The rate of esterification of perhydro**kitol** with phthalic anhydride in pyridine at 100°C is measured.
- Comparison: This rate is compared to the esterification rates of known primary (cetyl alcohol) and secondary (cholesterol) alcohols under the same conditions. The similar esterification rate to cetyl alcohol confirms the primary nature of the hydroxyl groups in **Kitol**.

Signaling and Conversion Pathways

The primary "pathway" of interest for **Kitol** is its conversion to Vitamin A, which is a crucial step for its biological activity. While not a signaling pathway in the traditional sense, this chemical transformation is of significant interest.

Conversion of **Kitol** to Vitamin A:

[Click to download full resolution via product page](#)

Caption: Thermal Conversion of **Kitol**.

This conversion can be achieved by heating **Kitol**, particularly during molecular distillation. This process cleaves the dimer back into two molecules of vitamin A.

Conclusion

Kitol, as a naturally occurring dimer of vitamin A, possesses a unique set of chemical properties. Its characterization has been pivotal in understanding the metabolism and storage of vitamin A in various biological systems. The methodologies outlined in this guide provide a framework for the isolation, purification, and chemical analysis of this important provitamin. Further research into the precise mechanisms of its formation and conversion to vitamin A could yield valuable insights for nutritional science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Kitol [drugfuture.com]
- 3. Kitol | C40H60O2 | CID 6441296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Kitol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673656#what-are-the-chemical-properties-of-kitol\]](https://www.benchchem.com/product/b1673656#what-are-the-chemical-properties-of-kitol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com